molecular formula C10H12ClNO2 B1299769 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 41994-51-8

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B1299769
CAS No.: 41994-51-8
M. Wt: 213.66 g/mol
InChI Key: FXHCFPUEIDRTMR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is a constrained analog of phenylalanine and has been identified as a core structural element present in several peptide-based drugs. It forms an integral part of various biologically active compounds .

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride, also known as 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrochloride, primarily targets the Programmed Cell Death-1 (PD-1)/Programmed Cell Death-Ligand 1 (PD-L1) immune checkpoint pathway . This pathway plays a crucial role in limiting autoimmunity and terminating an ongoing immune response after the successful elimination of a foreign threat .

Mode of Action

This compound acts as an inhibitor of the PD-1/PD-L1 immune checkpoint pathway . It blocks the interaction of PD-1 with PD-L1 on tumor cells, enabling the host immune cells to detect and eliminate previously “hidden” cancers . This action is similar to the mechanism of anti-PD-1 and anti-PD-L1 monoclonal antibodies .

Biochemical Pathways

The compound affects the PD-1/PD-L1 immune checkpoint pathway . By inhibiting this pathway, it reinvigorates exhausted immune cells of both the innate and adaptive immune systems . This leads to the detection and elimination of tumor cells that have evolved immunosuppressive mechanisms to evade immune surveillance .

Pharmacokinetics

It’s worth noting that its structural analog, tic, has been identified as a core structural element in several peptide-based drugs , which usually results in an increase in bioavailability, selectivity, and potency .

Result of Action

The result of the compound’s action is the inhibition of the PD-1/PD-L1 immune checkpoint pathway . This inhibition leads to the reactivation of exhausted immune cells, enabling them to detect and eliminate tumor cells . This mechanism has been associated with remarkable tumor regression and remission, and has demonstrated durable survival in select cancer patients .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a core structural element in several peptide-based drugs and biologically active compounds . The compound’s interactions with enzymes such as matrix-degrading metalloproteinases and its role in inhibiting inflammation highlight its biochemical significance . These interactions are typically characterized by binding to active sites or altering the conformation of the target biomolecules, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein . Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the synthesis of inhibitors for inflammation and apoprotein B-100 biosynthesis . These interactions often involve the compound binding to the active site of enzymes or receptors, thereby blocking or enhancing their activity. Additionally, changes in gene expression induced by this compound can result in altered cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the formation of rotamers due to hindered rotation around the amide bond can occur, affecting the compound’s activity . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating enzyme activity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of similar compounds have been associated with alterations in dopaminergic neuron function . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s role in inhibiting matrix-degrading metalloproteinases and its involvement in apoprotein B-100 biosynthesis highlight its metabolic significance . These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, it has been shown to increase chloride transport in cells expressing mutant CFTR protein . The localization and accumulation of this compound within specific cellular compartments can significantly impact its biochemical and cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in specific subcellular locations can modulate its interactions with biomolecules and its overall biochemical activity. For instance, the formation of rotamers due to hindered rotation around the amide bond can affect its subcellular localization and activity .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride can be compared with other similar compounds such as phenylalanine derivatives and other tetrahydroisoquinoline analogs. These compounds share structural similarities but differ in their biological activities and applications. For instance, phenylalanine derivatives undergo similar Pictet-Spengler cyclization reactions but may have different biological targets and therapeutic uses . The uniqueness of this compound lies in its constrained structure, which imparts specific biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHCFPUEIDRTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35186-99-3 (Parent)
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041994518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50962144
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41994-51-8, 77497-95-1
Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41994-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041994518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do the structures of MDL27,467A hydrochloride and quinapril hydrochloride, both containing a tetrahydroisoquinoline moiety, impact their interaction with angiotensin-converting enzyme (ACE)?

A2: While both MDL27,467A hydrochloride and quinapril hydrochloride possess a tetrahydroisoquinoline moiety, their overall structures differ significantly, leading to contrasting interactions with ACE. X-ray crystallography revealed that the tricyclic system in MDL27,467A hydrochloride imposes constraints that define binding positions for several pharmacophores. [] This suggests a more favorable interaction with the enzyme. In contrast, conformational energy calculations indicate that the phenyl ring of the tetrahydro-3-isoquinoline system in quinapril hydrochloride clashes with the S2 hydrophobic pocket of ACE. [] This difference highlights the importance of structural considerations in drug design and how subtle modifications can significantly impact target binding and, consequently, biological activity.

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